N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a thiazole ring, a dioxine ring, and a carboxamide group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Compounds with thiazole groups have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
Thiazole derivatives have been reported to exhibit antibacterial activity, potentially through interaction with bacterial cell membranes .
Biochemical Pathways
Thiazole derivatives have been known to interfere with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a thioamide with an α-haloketone. The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction. The dioxine ring is then formed through a cyclization reaction involving a diol and a suitable dehydrating agent. Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the Friedel-Crafts alkylation. Additionally, the use of automated synthesis platforms could streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the thiazole ring, particularly at the C-5 position.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carboxamide group
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, substituted thiazoles, and carboxylic acids .
Scientific Research Applications
N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes involving thiazole-containing compounds.
Medicine: It is being investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: It can be used in the development of new materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds also contain a thiazole ring and have similar biological activities.
Thiazolidinediones: These compounds are known for their antidiabetic properties and share structural similarities with thiazole-containing compounds.
Thiazole-based antibiotics: Compounds like thiamphenicol and thiostrepton are known for their antimicrobial properties .
Uniqueness
N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of both a thiazole and a dioxine ring in its structure. This combination of rings provides a unique set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-2-4-11(5-3-10)12-9-21-15(16-12)17-14(18)13-8-19-6-7-20-13/h2-5,8-9H,6-7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRJOHKLLPFQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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